![molecular formula C8H8N2O3 B1598690 4-(Methylamino)-3-nitrobenzaldehyde CAS No. 42564-41-0](/img/structure/B1598690.png)
4-(Methylamino)-3-nitrobenzaldehyde
Overview
Description
4-(Methylamino)-3-nitrobenzaldehyde, also known as 4-MNA, is an organic compound with a wide range of applications in scientific research. It is an aldehyde derivative of nitrobenzene, with a methyl group attached to the 4th position of the aromatic ring. 4-MNA is a yellowish-orange solid at room temperature, with a melting point of 122-124°C. It is soluble in many organic solvents, including ethanol, ether, and chloroform. 4-MNA has a wide range of uses in various scientific fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
4-(Methylamino)-3-nitrobenzaldehyde: is utilized in the synthesis of various pharmaceutical intermediates. Its chemical structure allows it to be a precursor in the formation of compounds that are essential for the development of therapeutic drugs. The nitro group, in particular, can undergo reduction reactions to form aniline derivatives, which are pivotal in the pharmaceutical industry .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for the detection and quantification of other substances. Its strong absorbance in the UV-visible spectrum makes it suitable for spectrophotometric analysis, aiding in the determination of compound concentrations within a mixture .
Material Science
The compound’s molecular structure, featuring both an amino and a nitro group, allows for its use in material science research. It can act as a building block for the synthesis of complex organic molecules that form part of novel materials with specific desired properties .
Dye and Pigment Production
4-(Methylamino)-3-nitrobenzaldehyde: can be used in the production of dyes and pigments. The presence of the nitro group can contribute to the creation of azo dyes, which are characterized by their vivid colors and are used in textile and ink industries .
Nanotechnology
This compound may find applications in nanotechnology, particularly in the functionalization of nanoparticles. Its molecular structure could potentially interact with the surface of nanoparticles, modifying their properties for use in various technological applications .
Catalysis
In the field of catalysis, 4-(Methylamino)-3-nitrobenzaldehyde could be used to synthesize catalysts or as a ligand in transition metal complexes. These complexes can accelerate chemical reactions, which is crucial in industrial processes .
Environmental Science
The compound’s ability to react with various pollutants could be harnessed in environmental science. It could be used in the development of sensors or systems for the detection and neutralization of harmful environmental agents .
Biochemistry Research
Lastly, in biochemistry research, 4-(Methylamino)-3-nitrobenzaldehyde might be used as a molecular probe. Its structure could allow it to bind to specific proteins or DNA sequences, aiding in the study of biological processes and molecular interactions .
properties
IUPAC Name |
4-(methylamino)-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBBHWWDARUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397374 | |
Record name | 4-(methylamino)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-3-nitrobenzaldehyde | |
CAS RN |
42564-41-0 | |
Record name | 4-(methylamino)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42564-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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